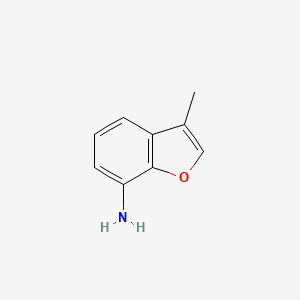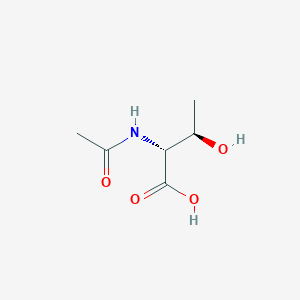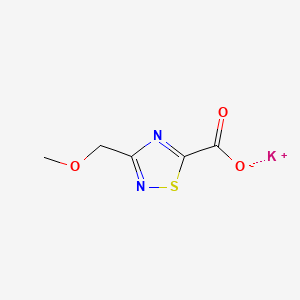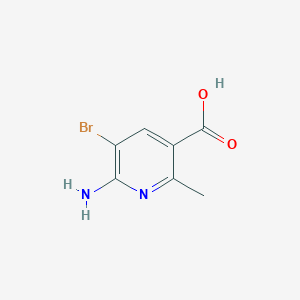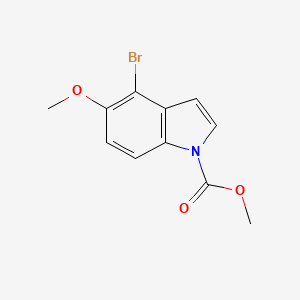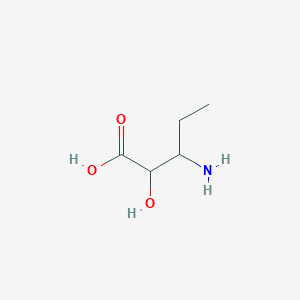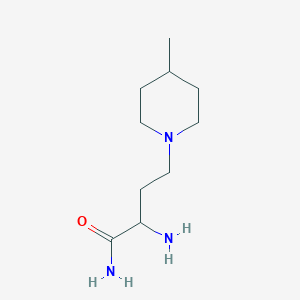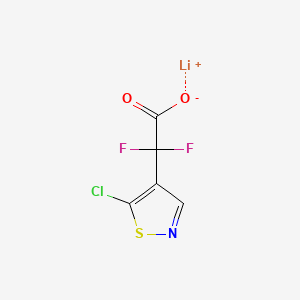
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion paired with a complex organic anion The compound contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a chlorine atom and a difluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or chlorine gas under controlled conditions.
Attachment of the Difluoroacetate Group: The difluoroacetate group can be introduced through a nucleophilic substitution reaction using a difluoroacetate ester or acid chloride.
Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the organic anion with a lithium source, such as lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring may be susceptible to oxidation under strong oxidizing conditions.
Reduction: Reduction reactions could target the difluoroacetate group or the thiazole ring.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine would yield an aminothiazole derivative.
Scientific Research Applications
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate may have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiazole derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoroacetate group could influence metabolic pathways, while the thiazole ring might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 2-(5-bromo-1,2-thiazol-4-yl)-2,2-difluoroacetate: Similar structure with a bromine atom instead of chlorine.
Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-dichloroacetate: Similar structure with a dichloroacetate group instead of difluoroacetate.
Uniqueness
The unique combination of a thiazole ring, chlorine atom, and difluoroacetate group in Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate may confer distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C5HClF2LiNO2S |
|---|---|
Molecular Weight |
219.5 g/mol |
IUPAC Name |
lithium;2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C5H2ClF2NO2S.Li/c6-3-2(1-9-12-3)5(7,8)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
InChI Key |
HSRPXMCAAFWYHE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=NSC(=C1C(C(=O)[O-])(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


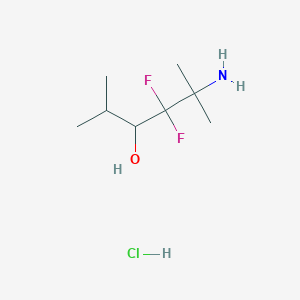
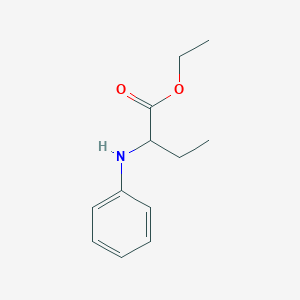
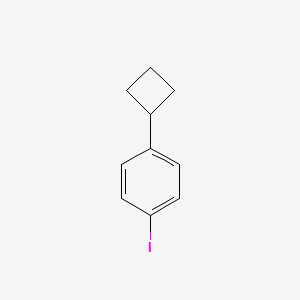
![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)
![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
![(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)
